5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Overview
Description
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a compound that has been studied in the context of its potential use in asymmetric synthesis and its fluorescence properties. The compound has been synthesized in optically active forms, which are of interest due to their strong fluorescence quantum yields. The molecular structure of one of the enantiomers has been determined using X-ray crystallography, indicating the potential for detailed molecular analysis .
Synthesis Analysis
The synthesis of the compound involves the use of chiral auxiliary-bearing isocyanides as synthons. Specifically, the synthesis of the optically active enantiomers of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid was achieved by reacting 3,4-dimethoxybenzoyl chloride with chiral isocyanide synthons in the presence of a nonionic superbase. This method provides a pathway for the creation of strongly fluorescent compounds, which could be useful in various applications, including chemical probes and imaging agents .
Molecular Structure Analysis
The molecular structure of the compound has been elucidated using X-ray crystallography. This technique allowed for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules. The detailed molecular structure can also provide insights into the fluorescence properties of the compound .
Chemical Reactions Analysis
The compound has been used in a comparative study of reductive amination reactions. It was applied to the Multipin™ method of solid-phase synthesis, where its performance was compared with that of its monomethoxy analog. The study found that both the dimethoxy and monomethoxy versions of the compound could be used with a broad range of primary amines, although the dimethoxy version showed greater lability under trifluoroacetic acid (TFA) cleavage conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid are not detailed in the provided papers, related compounds such as 4,5-dioxovaleric acid have been analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. This method has been used to detect the formation of 4,5-dioxovaleric acid during metal-catalyzed oxidation reactions, which is relevant to the study of the mechanism of metal-catalyzed damage of biomolecules. The determination of such compounds is important for understanding their role in biological systems and potential implications in diseases such as cancer .
Scientific Research Applications
Biological Activity and Synthesis
- A study detailed the synthesis of novel derivatives from 3,4-dimethoxyacetophenone, demonstrating fungicidal and insecticidal activities of some compounds at specific concentrations (Liu, Li, & Li, 2004).
Antioxidant Properties
- Research on the synthesis of new compounds including 5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazoles showed antioxidant activity in vitro, highlighting the potential for therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial and Anti-Proliferative Activities
- A study involving the synthesis of 1,3,4-Oxadiazole N-Mannich Bases reported antimicrobial activities against various pathogens and potent anti-proliferative activity against several cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Role in Organism Metabolism
- A comprehensive study on brown and beige adipose tissue identified metabolites, including variants of 5-oxovaleric acid, as signaling molecules, indicating their role in regulating systemic metabolism (Whitehead et al., 2021).
Synthetic Applications and Characterization
- Research on synthetic applications, such as the development of efficient methods for synthesizing isocoumarins, utilized dimethoxyphenyl derivatives, offering insight into the versatility of these compounds in organic synthesis (Qadeer, Rama, & Shah, 2007).
Safety And Hazards
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFAIMGNLXMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374339 | |
Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
4378-55-6 | |
Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4378-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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